N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, also known as AT7519, has been investigated for its potential to inhibit cyclin-dependent kinase 2 (CDK2) and its regulatory partner, cyclin E. CDK2/cyclin E plays a crucial role in cell cycle progression, and its dysregulation is implicated in various cancers. Studies have shown that AT7519 effectively inhibits CDK2/cyclin E activity, leading to cell cycle arrest and reduced tumor cell proliferation [, ].
Due to its ability to inhibit CDK2/cyclin E, AT7519 exhibits antiproliferative effects in various cancer cell lines. Studies have demonstrated its efficacy in suppressing the growth of breast, lung, colon, and other cancer cells [, ]. These findings suggest the potential of AT7519 as a therapeutic agent for cancer treatment.
AT7519 is being explored in combination with other established cancer therapies. Research suggests that combining AT7519 with other drugs, such as chemotherapeutic agents or targeted therapies, may enhance the overall efficacy and overcome resistance mechanisms [].